molecular formula C10H6BrN3 B6315262 2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine CAS No. 1699749-05-7

2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine

Cat. No. B6315262
CAS RN: 1699749-05-7
M. Wt: 248.08 g/mol
InChI Key: FYFAESRRWBSTMD-UHFFFAOYSA-N
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Description

2-Bromo-9H-pyrrolo[2,3-b:4,5-c’]dipyridine is a cyclic aromatic compound. It has the CAS Number 1699749-05-7 . The molecular formula is C10H6BrN3 and the molecular weight is 248.08 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Bromo-9H-pyrrolo[2,3-b:4,5-c’]dipyridine consists of a pyrrolo and dipyridine group . The bromine atom is attached to the second position of the 9H-pyrrolo[2,3-b:4,5-c’]dipyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-9H-pyrrolo[2,3-b:4,5-c’]dipyridine are as follows :

Scientific Research Applications

Synthesis of Natural Alkaloids

2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine is used in the synthesis of natural alkaloids. The compound has been utilized in the total synthesis of the natural alkaloid variolin B, an important marine-derived compound with potential biological activities. This synthesis involves palladium-mediated functionalization, highlighting the compound's utility in complex organic syntheses (Baeza et al., 2010).

Electrophosphorescent Devices

In the field of material sciences, derivatives of 2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine are used in the design of bipolar host materials for electrophosphorescent devices. These derivatives demonstrate significant thermal stability and efficiency in blue devices, making them valuable for applications in organic light-emitting diodes (OLEDs) (Lv et al., 2017).

Heterocyclic Core Synthesis

The compound plays a key role in the synthesis of the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, which is the heterocyclic core of various marine alkaloids. This synthesis process is crucial for developing new methoxycarbonyl azolopyrimidines, expanding the scope of compounds available for pharmaceutical research and development (Mendiola et al., 2004).

Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines

Another application is in the synthesis of pyrrolo[1,2-a]quinolines and ullazines. These compounds are synthesized via visible light-mediated annulation, showcasing the compound's utility in light-driven chemical reactions and the potential for developing new synthetic methodologies (Das et al., 2016).

properties

IUPAC Name

11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-9-2-1-6-7-5-12-4-3-8(7)13-10(6)14-9/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFAESRRWBSTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C3=C(N2)C=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine

CAS RN

1699749-05-7
Record name 11-bromo-4,8,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2,5,7,9,11-hexaene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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